

5-Bromo-1H-benzimidazole-2-carboxylic acid

CAS number

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Compound of Interest

Compound Name: 5-Bromo-1H-benzimidazole-2-carboxylic acid

Cat. No.: B1291925

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An In-depth Technical Guide to **5-Bromo-1H-benzimidazole-2-carboxylic acid** (CAS: 40197-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-benzimidazole-2-carboxylic acid is a heterocyclic organic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a benzimidazole core substituted with a bromine atom and a carboxylic acid group, provides two reactive sites for further chemical modification. The bromine atom at the 5-position enhances the molecule's reactivity, enabling diverse transformations crucial for drug discovery and development, while the carboxylic acid group at the 2-position offers a handle for esterification, amidation, and other coupling reactions.[\[1\]](#)[\[2\]](#)

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents for cancer and infectious diseases.[\[1\]](#) Its ability to inhibit specific biological pathways also makes it a candidate for developing effective crop protection agents like fungicides and herbicides.[\[1\]](#) This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its functionalization, and its applications.

Physicochemical and Safety Data

The fundamental properties of **5-Bromo-1H-benzimidazole-2-carboxylic acid** are summarized below. Data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	40197-20-4	[1] [3] [4]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1] [4]
Molecular Weight	241.04 g/mol	[1] [4]
Appearance	Yellow solid	[1]
Purity	≥95% (HPLC), 97%	[1]
Melting Point	206 °C	[5]
Boiling Point	495 °C (Predicted)	[5]
Density	1.946 g/cm ³ (Predicted)	[5]
Storage Conditions	Store at 0-8°C or in freezer at -20°C, sealed in dry conditions.	[1] [4]
IUPAC Name	5-bromo-1H-benzimidazole-2-carboxylic acid	
InChI Key	ULTDLMITPWHISY-UHFFFAOYSA-N	[2]

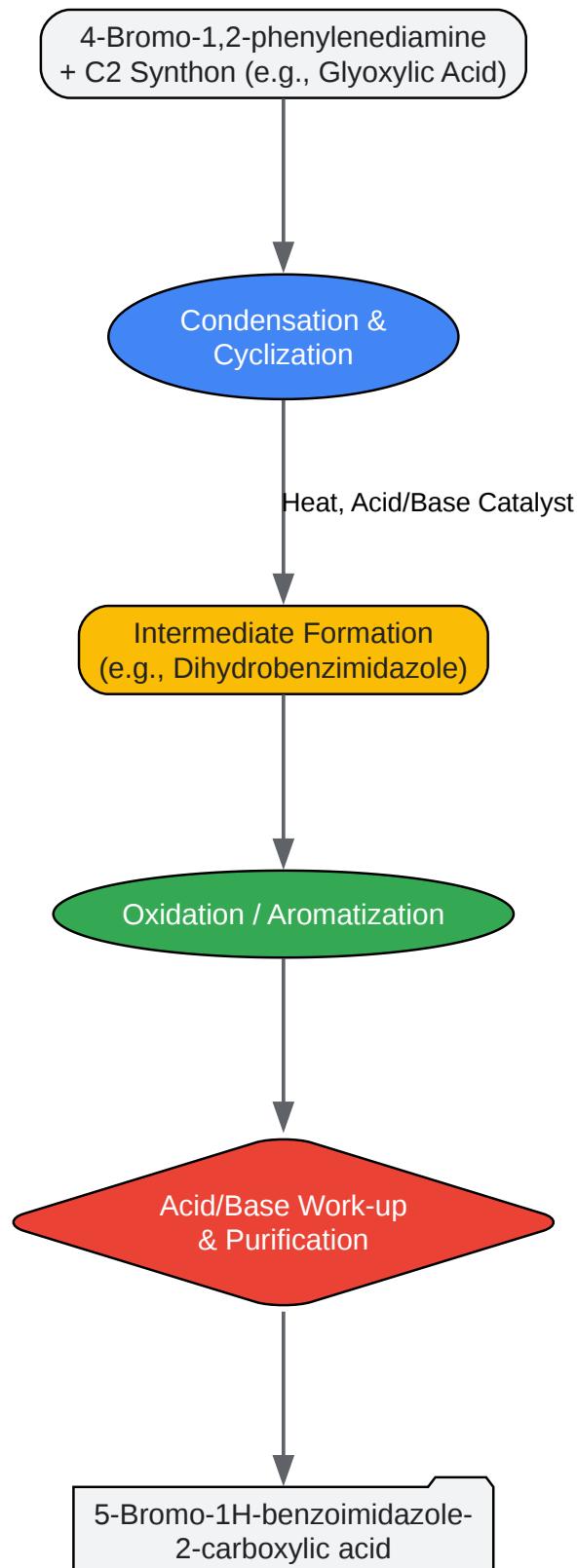
Table 2: Safety and Hazard Information

Identifier	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statement(s)	H302: Harmful if swallowed	
Precautionary Statement(s)	<p>P280: Wear protective gloves/protective clothing/eye protection/face protection.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.</p> <p>Remove contact lenses, if present and easy to do.</p> <p>Continue rinsing.</p>	

Synthesis and Reactivity

The synthesis of **5-Bromo-1H-benzimidazole-2-carboxylic acid** typically involves the cyclization of a pre-functionalized o-phenylenediamine derivative. A common and effective strategy is to use 4-bromo-1,2-phenylenediamine as the starting material. This precursor-based approach avoids the regioselectivity issues that can arise from the direct bromination of the benzimidazole core.

A plausible synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine with a synthon that provides the C2-carboxylic acid group, followed by oxidation or hydrolysis. The diagram below illustrates a generalized workflow for this type of synthesis.



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Plausible Synthesis Workflow

Key Experimental Protocols: Functionalization

The utility of **5-Bromo-1H-benzoimidazole-2-carboxylic acid** lies in its capacity to be derivatized. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functionalities. The following protocols are adapted from established methods for the functionalization of similar 2-bromo-benzimidazole scaffolds and serve as a guide for researchers.^[6]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general method for coupling an arylboronic acid at the 5-position, replacing the bromine atom.

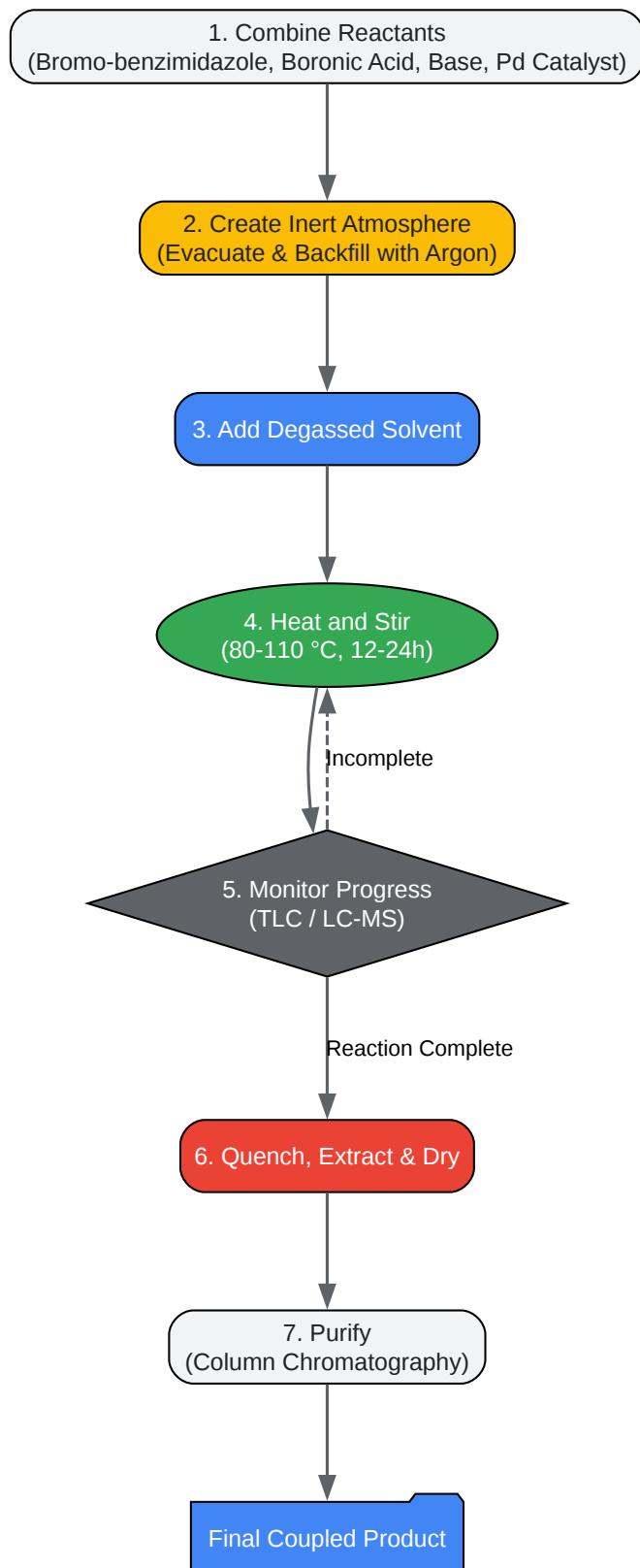
Materials:

- **5-Bromo-1H-benzoimidazole-2-carboxylic acid** (or its ester derivative) (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equiv)
- Anhydrous solvent (e.g., Dioxane/ H_2O mixture)

Procedure:

- To an oven-dried Schlenk flask, add the bromo-benzimidazole, arylboronic acid, and base.
- Add the palladium catalyst.
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Add the anhydrous, degassed solvent via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous $MgSO_4$ or Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography.

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Experimental Workflow for Suzuki-Miyaura Coupling

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

This protocol allows for the introduction of a terminal alkyne at the 5-position.

Materials:

- **5-Bromo-1H-benzimidazole-2-carboxylic acid** (or its ester derivative) (1.0 equiv)
- Terminal alkyne (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%)
- Copper(I) co-catalyst (e.g., CuI , 3-10 mol%)
- Amine base (e.g., Triethylamine (Et_3N), 2.0-3.0 equiv)
- Anhydrous solvent (e.g., THF or DMF)

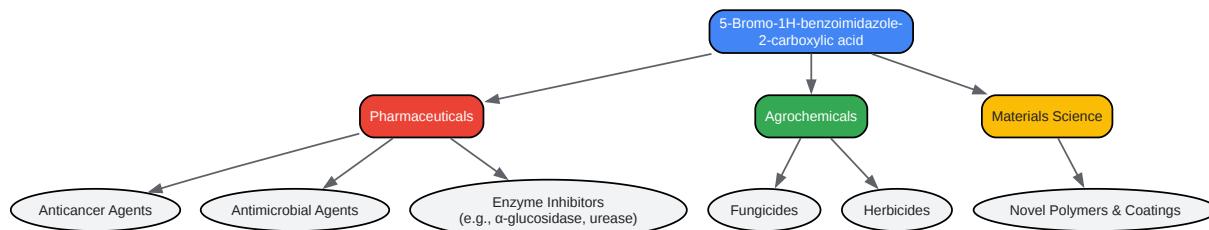
Procedure:

- To a Schlenk flask, add the bromo-benzimidazole, palladium catalyst, and copper(I) co-catalyst.
- Evacuate and backfill the flask with an inert gas.
- Add the anhydrous solvent, followed by the amine base.
- Add the terminal alkyne dropwise at room temperature.
- Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.
- Perform an aqueous work-up and extract with an organic solvent.

- Dry the organic layers, concentrate, and purify the crude product via column chromatography.[6]

Applications and Biological Significance

5-Bromo-1H-benzimidazole-2-carboxylic acid is primarily used as a scaffold to generate libraries of more complex molecules for screening in drug discovery and agrochemical development. The benzimidazole core is a "privileged structure" found in numerous FDA-approved drugs.[6]



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